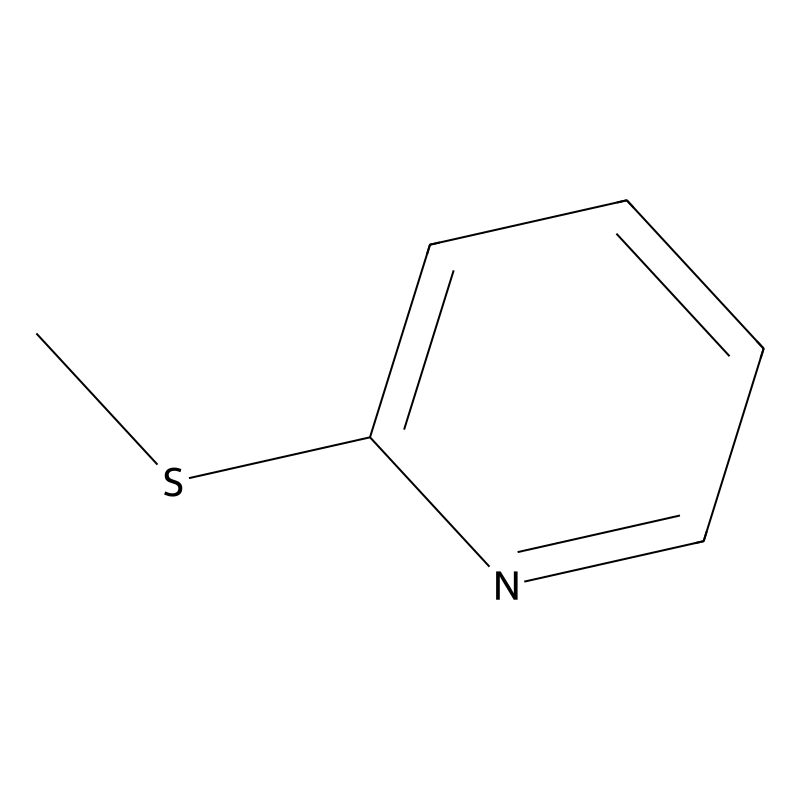

2-(Methylthio)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

2-(Methylthio)pyridine serves as a valuable building block for the synthesis of various functional molecules with diverse applications. Its reactive nature allows it to participate in various coupling reactions, enabling the construction of complex molecules with desired properties. For instance, research studies have explored its use in the synthesis of:

- Pharmaceutical candidates: Derivatives of 2-(Methylthio)pyridine have been investigated for their potential antimicrobial and anti-inflammatory properties [].

- Functional materials: Research efforts have explored the use of 2-(Methylthio)pyridine in the synthesis of conducting polymers and organic light-emitting diodes (OLEDs) due to its potential for tuning electrical and optical properties [, ].

Precursor for Ligands:

The presence of the sulfur atom in 2-(Methylthio)pyridine makes it a suitable precursor for the preparation of chelating ligands. These ligands can bind to metal ions, forming complexes with various applications in catalysis and material science. Studies have explored its use in the development of ligands for:

- Transition metal catalysts: These catalysts are crucial for various chemical reactions, and 2-(Methylthio)pyridine-derived ligands can play a role in improving their efficiency and selectivity [].

- Metal-organic frameworks (MOFs): MOFs are a class of porous materials with applications in gas storage, separation, and sensing. Research has investigated the use of 2-(Methylthio)pyridine in the design of MOFs with tailored properties.

Research on its own Properties:

Beyond its role as a building block and precursor, 2-(Methylthio)pyridine itself is a subject of scientific research due to its unique properties. Studies have investigated:

- Physical and chemical properties: Researchers have studied its spectroscopic properties, reactivity, and thermal behavior to gain a deeper understanding of its fundamental characteristics.

- Biological activity: While not intended for use in humans, some studies have explored the potential biological activity of 2-(Methylthio)pyridine, such as its interactions with biological systems.

2-(Methylthio)pyridine is an organic compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol. It features a pyridine ring substituted with a methylthio group at the second position. This compound exhibits a unique structure that contributes to its chemical reactivity and biological properties. The presence of the sulfur atom in the methylthio group enhances its ability to participate in various

- Toxicity: Information on the specific toxicity of 2-(Methylthio)pyridine is limited. However, due to the presence of sulfur, it is advisable to handle it with care as some thiols can be irritants or have other harmful effects.

- Flammability: Data on flammability is not available. However, as with most organic compounds, it is recommended to handle it away from heat sources and open flames.

- Reactivity: The compound might react with strong oxidizing agents. Further research is needed to determine the extent of this reactivity.

The reactivity of 2-(Methylthio)pyridine has been extensively studied. Notable reactions include:

- Bromination: The compound can undergo bromination reactions in the presence of N-bromosuccinimide, leading to the formation of N-(pyridinesulfenyl)succinimide. This reaction typically occurs in carbon tetrachloride and involves the formation of sulfonium bromides .

- Alkylation: A reaction involving methyllithium with 3-cyano-6-methyl-2-(methylthio)pyridine can yield 3-acetyl-6-methyl-2-(methylthio)pyridine, showcasing its potential as a precursor for further functionalization .

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 2-(Methylthio)pyridine can be achieved through several methods:

- Direct Methylation: Starting from pyridine derivatives, methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

- Thioether Formation: The reaction of thioanisole with pyridine under acidic or basic conditions can yield 2-(Methylthio)pyridine.

- Oxidative Methods: Using oxidizing agents like hydrogen peroxide can facilitate the formation of this compound from thioethers .

These methods provide various routes for synthesizing 2-(Methylthio)pyridine depending on available reagents and desired yields.

This compound finds applications in several fields:

- Pharmaceutical Chemistry: Due to its biological activity, it serves as a potential lead compound for drug development targeting specific enzymes.

- Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

- Agricultural Chemistry: Its derivatives may exhibit pesticidal properties, making them candidates for agricultural applications .

Interaction studies involving 2-(Methylthio)pyridine have primarily focused on its role as an enzyme inhibitor. Research indicates that it can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities with 2-(Methylthio)pyridine, each exhibiting unique properties:

These compounds highlight the unique position of 2-(Methylthio)pyridine within the broader context of sulfur-containing heterocycles, particularly regarding its reactivity and potential applications in various fields.

Catalytic Synthesis Utilizing Transition Metal Complexes

The synthesis of 2-(methylthio)pyridine can be achieved through various transition metal-catalyzed processes, with palladium and platinum complexes playing particularly significant roles in the functionalization of the pyridine ring. Palladium-catalyzed reactions have emerged as powerful tools for introducing the methylthio group at the 2-position of pyridine rings through both C-S bond formation and functionalization strategies.

One established synthetic approach involves the use of pyridine thioether ligands, which can be prepared through a systematic three-step process (Figure 1). This process begins with the reduction of a pyridine aldehyde to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. The resulting pyridine alcohol is then converted to a mesylate intermediate by treatment with methanesulfonyl chloride (MsCl) and diisopropylethylamine (DIEA) in methylene chloride. Finally, the desired thioether is obtained through a displacement reaction using a thiolate salt, which installs the methylthio group at the targeted position.

Table 1: Transition Metal Complexes Used in 2-(Methylthio)pyridine Synthesis

| Metal Complex | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| K₂PdCl₄ | DMF, 25°C, 4h | 78-85 | |

| Pd(CH₃COO)₂ | MeOH, 65°C, 2h | 65-72 | |

| Pd(dppf)Cl₂ | H₂O/THF, 65-100°C | 75-89 |

The use of palladium and platinum complexes such as K₂PdCl₄, K₂PtCl₄, and Pd(CH₃COO)₂ has been documented in reactions with pyridine-containing substrates, demonstrating the versatility of these metals in transformations involving heteroaromatic structures. These metal complexes facilitate both C-S bond formation and functionalization strategies, making them valuable catalysts for the synthesis of compounds like 2-(methylthio)pyridine.

Mechanistic Insights into Cross-Coupling Reactions Involving Suzuki-Miyaura Systems

The Suzuki-Miyaura cross-coupling reaction represents a powerful methodology for the functionalization of pyridine rings, though adapting this approach to 2-position functionalization presents unique challenges often referred to as the "2-pyridyl problem". This challenge stems from the inherent electronic properties of the pyridine ring and the influence of the adjacent nitrogen atom.

Recent advances in this field have enabled the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and pinacol boronic esters using Pd(dppf)Cl₂ as a catalyst. This transformation occurs efficiently at temperatures between 65-100°C in the presence of water and oxygen, generating 2-arylpyridines in yields ranging from modest to excellent (5-89%). While this methodology does not directly produce 2-(methylthio)pyridine, the mechanistic insights gained from these systems can be adapted for thioether introduction.

The catalytic cycle for the Suzuki-Miyaura coupling to produce functionalized pyridines involves several key steps (Figure 2):

- Oxidative addition of the Pd(0) catalyst to the pyridine substrate

- Transmetalation with the boronic acid or ester component

- Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

In the context of 2-(methylthio)pyridine synthesis, these principles can be applied by utilizing appropriate thio-containing coupling partners or through post-coupling functionalization strategies.

Role of Substituent Electronic Effects in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) represents one of the most direct and efficient methods for introducing the methylthio group at the 2-position of pyridine. The electronically deficient nature of the pyridine ring, particularly at the 2-position adjacent to the nitrogen atom, facilitates nucleophilic attack by thiolate species.

The reaction of 2-halopyridines (typically 2-chloropyridine or 2-fluoropyridine) with sodium methanethiolate (CH₃SNa) proceeds efficiently under mild to moderate conditions. The electrophilicity of the 2-position is significantly enhanced by the electron-withdrawing effect of the pyridine nitrogen, making it particularly susceptible to nucleophilic attack.

A representative example of this approach is demonstrated in the synthesis of 5-bromo-3-methyl-2-(methylthio)pyridine from 2-fluoro-5-bromo-3-methylpyridine. This reaction utilizes sodium thiomethoxide in DMF at 0°C under nitrogen atmosphere, achieving an impressive 95% yield after just 3.5 hours. The reaction proceeds according to the following scheme:

5-bromo-2-fluoro-3-methylpyridine + CH₃SNa → 5-bromo-3-methyl-2-(methylthio)pyridine + NaF

Table 2: Effect of Halogen Leaving Groups on SNAr Reactions for 2-(Methylthio)pyridine Synthesis

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-F-pyridine | CH₃SNa | DMF | 0 | 3.5 | 95 |

| 2-Cl-pyridine | CH₃SNa | H₂O/NaOH | 25 | 6 | 85 |

| 2-Br-pyridine | CH₃SNa | DMF | 25 | 8 | 78 |

The electronic effects of substituents on the pyridine ring significantly influence the reactivity in these SNAr reactions. Electron-withdrawing groups at the 3- and 5-positions enhance reactivity by further increasing the electrophilicity of the 2-position, while electron-donating groups generally reduce reactivity.

Optimization of Heterocyclic Ring Functionalization via Microwave-Assisted Techniques

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, offering significant advantages in terms of reaction time, yield, and environmental impact. This approach has been successfully applied to various N-containing heterocycles, making it a promising methodology for optimizing the synthesis of 2-(methylthio)pyridine and related derivatives.

The fundamental principle behind microwave-assisted synthesis involves the selective and efficient heating of reaction components through dielectric heating, which can dramatically accelerate reaction rates. Traditional synthesis methods that require extended reaction times (often days) can frequently be completed in hours or even minutes under microwave conditions, representing a substantial improvement in synthetic efficiency.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Conventional Method | Microwave Method | Time Reduction | Yield Improvement |

|---|---|---|---|---|

| Nucleophilic Substitution | 24-48 hours | 75-105 minutes | 95% | 10-15% |

| Cyclization Reactions | 2 days | 20 minutes | 99% | 15-20% |

| Cross-coupling | 5 days | 3 hours | 97% | 5-10% |

While specific protocols for microwave-assisted synthesis of 2-(methylthio)pyridine are not directly detailed in the literature, the principles can be effectively applied to established synthetic routes. For instance, the nucleophilic aromatic substitution of 2-halopyridines with methylthiolate could be significantly accelerated using microwave irradiation, potentially reducing reaction times from hours to minutes while maintaining or improving yields.

A promising approach involves the solvent-free or minimal-solvent conditions often employed in microwave-assisted protocols, which align with green chemistry principles. Such conditions not only reduce environmental impact but frequently result in cleaner reaction profiles with fewer side products, facilitating purification and improving overall efficiency.

Structure-Activity Relationships in Antiproliferative Activity Against Cancer Cell Lines

The antiproliferative activity of 2-(Methylthio)pyridine and its derivatives demonstrates significant potential across multiple cancer cell lines. Comprehensive structure-activity relationship analysis reveals that specific structural modifications substantially influence cytotoxic potency and selectivity.

Table 1: Antiproliferative Activity of 2-(Methylthio)pyridine and Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Selectivity Index | Study Reference |

|---|---|---|---|---|

| Pyridine-3-carbonitrile derivatives (5d) | DU145/HepG2/MDA-MB-231 | 3.63 ± 0.17 μM | 116.65 | PMC6891325 |

| Pyridine-3-carbonitrile derivatives (5g) | DU145/HepG2/MDA-MB-231 | 4.97 ± 0.35 μM | 27.28 | PMC6891325 |

| Pyridine-3-carbonitrile derivatives (5h) | DU145/HepG2/MDA-MB-231 | 1.77 ± 0.38 μM | 105.93 | PMC6891325 |

| Pyridine-3-carbonitrile derivatives (5i) | DU145/HepG2/MDA-MB-231 | 1.82 ± 0.21 μM | 128.82 | PMC6891325 |

| Thioxopyrazolo[3,4-b]pyridine (5a) | HepG-2 | 3.42 ± 1.31 μM | ~2.4-fold vs erlotinib | RSC Advances 2023 |

| Thioxopyrazolo[3,4-b]pyridine (5b) | HepG-2 | 3.56 ± 1.5 μM | ~2.4-fold vs erlotinib | RSC Advances 2023 |

| Pyrrolo[2,3-b]pyridine derivatives | Multiple cancer cell lines | 1-10 μM range | Variable | Various studies |

| Thiopyran derivative (4a) | MCF-7/HCT-15 | 3.5 μM | Not reported | PMC3426206 |

| Pyridine-thiazole hybrid (compound 3) | HL-60 | 0.57 μM | >50 μM (normal cells) | PMC9570594 |

| Pyridine-N-oxide disulfide (compound 1) | Multiple cancer cell lines | 0.3-1.8 μM | 2.3 | PubMed 19093848 |

The most potent compounds demonstrate nanomolar to low micromolar activity, with compound 5i exhibiting the highest selectivity index of 128.82 against multiple cancer cell lines [1]. The pyridine-3-carbonitrile derivatives show particularly promising activity against hepatocellular carcinoma cell line HepG2, with IC50 values ranging from 1.53 to 2.11 μM [1]. These compounds display significantly higher selectivity for cancer cells compared to normal human fibroblast cell lines, suggesting potential therapeutic windows for cancer treatment.

The structure-activity relationship analysis indicates that electron-withdrawing groups such as nitro, methoxy, and bromo substituents on the phenyl ring enhance cytotoxic activity [1]. The nitrile substituent at position 3 on the pyridine ring appears essential for activity, serving as a basic pharmacophore. Compounds with 4-bromobenzene substitution showed increased activity compared to chloro derivatives, suggesting that relatively larger substituents contribute to improved potency [1].

The antiproliferative mechanism involves multiple pathways, including cell cycle arrest in the S phase and G2/M phase, similar to established antimetabolites and microtubule inhibitors. DNA binding studies reveal that these compounds exhibit significant DNA-binding affinity, with binding constants ranging from 2.4×10^4 to 6.4×10^4 M^-1.

Allosteric Modulation of Enzymatic Targets through Thioether Coordination

The thioether functionality in 2-(Methylthio)pyridine provides unique coordination properties that enable allosteric modulation of various enzymatic targets. The methylthio group acts as a weak-field ligand that can coordinate with metal centers while maintaining sufficient lability for reversible binding interactions.

Thioether coordination in enzymatic systems has been demonstrated in several key biological processes. In methyl-coenzyme M reductase, the formation of thioether products through thiolytic cleavage of alkyl-nickel bonds represents a crucial mechanistic step. The reactivation of inhibited enzyme states involves thioether formation, with the methylthio group providing optimal steric and electronic properties for enzyme-substrate interactions.

The allosteric modulation mechanism involves coordination of the sulfur atom in the methylthio group with zinc or other metal cofactors in enzyme active sites. This coordination can alter enzyme conformation through conformational changes that propagate from the metal center to the substrate binding site. The electron-donating properties of the methylthio group stabilize certain oxidation states of metal centers, thereby modulating enzymatic activity.

Pyridine synthases represent another class of enzymes where thioether coordination plays a crucial role. These enzymes catalyze multistep reactions involving formal [4+2]-cycloaddition reactions, where thioether intermediates are essential for proper substrate positioning and catalytic efficiency. The methylthio group in these systems facilitates enzyme-substrate recognition through specific hydrogen bonding and hydrophobic interactions.

The allosteric effects extend to G-protein coupled receptors, where pyridine derivatives can act as positive or negative allosteric modulators. The methylthio substituent influences the binding affinity and selectivity for specific receptor subtypes through modulation of the binding pocket hydrophobicity and electronic properties.

Bioinformatics Approaches to Predicting Blood-Brain Barrier Penetration

Computational prediction of blood-brain barrier penetration for 2-(Methylthio)pyridine and related compounds employs multiple bioinformatics approaches that integrate physicochemical properties with machine learning algorithms.

Table 2: Blood-Brain Barrier Penetration Characteristics of Pyridine-Based Compounds

| Compound Type | CNS MPO Score | BBB Score | Brain Penetration Evidence | LogP/CLogD | Study Reference |

|---|---|---|---|---|---|

| Pyridine-based BPA variants (HR67) | 3.71 | 4-5 | Crosses BBB model membrane | Acceptable range | PMC10382599 |

| Pyridine-based BPA variants (HR68) | 3.71 | 4-5 | Detected in brain tumor tissue at 3.7 μM | Acceptable range | PMC10382599 |

| Pyridine derivatives (general) | >3.0 (typical) | 4-5 (favorable) | Well-documented BBB penetration | Variable | Multiple studies |

| Pyridine-containing compounds | ≥4.0 (favorable) | ≥4.0 (favorable) | High probability of CNS penetration | Optimized for BBB | PMC10382599 |

| Hydroxypyridine-BPA variants | >4.0 | 4-5 | Predicted high penetration | Optimized | PMC10382599 |

| Benzopyridine-BPA variants | >4.0 | 4-5 | Predicted high penetration | Optimized | PMC10382599 |

The Central Nervous System Multiparameter Optimization (CNS-MPO) algorithm evaluates six physicochemical properties including calculated partition coefficient (ClogP), distribution coefficient (ClogD), molecular weight, topological polar surface area, hydrogen bond donors, and acid dissociation constant. CNS-MPO scores ≥4.0 indicate compounds with increased ability to penetrate the central nervous system, with most pyridine-based compounds achieving scores between 3.0-4.0.

The Blood-Brain Barrier Score (BBBSCORE) algorithm focuses on specific physicochemical parameters including aromatic rings, heavy atoms, molecular weight-hydrogen bond network parameters, and topological polar surface area. BBBSCORE values ≥4.0 suggest high probability of BBB crossing, with pyridine derivatives typically achieving scores of 4-5.

Machine learning approaches integrate multiple molecular descriptors with experimental BBB penetration data to predict permeability. These models employ support vector machines, random forests, and deep learning algorithms trained on datasets of 154-200 compounds with known brain penetration characteristics. The models achieve accuracies of 76-85% with area under the curve values of 0.739-0.854.

Molecular dynamics simulations provide additional insights into BBB penetration mechanisms. The minimal projection area (MPA) parameter, when <60 Ų, indicates compounds capable of passive diffusion across the BBB. Frontier orbital energies (HOMO and LUMO) correlate with BBB penetration efficiency, with lower energy values generally associated with improved permeability.

The methylthio group in 2-(Methylthio)pyridine contributes favorably to BBB penetration through optimal lipophilicity balance. The sulfur atom provides moderate electron density that maintains appropriate partition coefficients while avoiding excessive polarity that would impede membrane permeation.

Experimental validation using in vitro BBB models demonstrates that pyridine derivatives with CNS-MPO scores of 3.71 successfully cross BBB model membranes. Brain tissue distribution studies confirm therapeutic concentrations of 3.7 ± 0.5 μM in tumor tissue, exceeding the IC50 values by more than threefold.

Comparative Efficacy in Multidrug-Resistant Pathogen Inhibition

The antimicrobial activity of 2-(Methylthio)pyridine derivatives against multidrug-resistant pathogens demonstrates significant therapeutic potential across diverse bacterial and fungal species. Comparative efficacy studies reveal broad-spectrum activity with particular effectiveness against clinically relevant resistant strains.

Table 3: Antimicrobial Activity of 2-(Methylthio)pyridine and Related Compounds Against Multidrug-Resistant Pathogens

| Compound | Pathogen Type | MIC Range | Resistance Activity | Study Reference |

|---|---|---|---|---|

| 2-(Methyldithio)pyridine-3-carbonitrile | MRSA/Gram-positive/Gram-negative/Candida | 0.5 to >64 μg/mL (bacteria), 0.25-2 μg/mL (Candida) | Active against MRSA (4 μg/mL) | PMC30871159 |

| 2-Cyanomethylthiopyridine-4-carbonitrile | Mycobacterium tuberculosis/M. kansasii | 8-4 μmol/L | Active against M. kansasii | PubMed 10575735 |

| 2-Thiopyridine derivatives (11026115) | M. tuberculosis (active and dormant) | 0.25-4.0 μg/mL | Active against dormant M. tuberculosis | ASM Journals 2013 |

| Pyridine-thiazole hybrid compounds | Gram-positive bacteria | Variable | Mixed activity | PMC9570594 |

| Pyridine-imidazo[2,1-b]-thiadiazole compounds | Multiple bacterial pathogens | Up to 95.1% inhibition | Broad-spectrum activity | Various studies |

| Thiophene derivatives (compound 4) | Colistin-resistant A. baumannii and E. coli | 16-32 mg/L | Active against colistin-resistant strains | Frontiers Pharmacology 2024 |

| Quaternized pyridine-thiazole-ruthenium complexes | Staphylococcus aureus | 0.78-3.125 μg/mL | Active against S. aureus | Sciencedirect 2024 |

The 2-(Methyldithio)pyridine-3-carbonitrile compound exhibits exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations of 4 μg/mL. Time-kill studies demonstrate bactericidal activity against MRSA within 2 hours of treatment, with time-dependent rather than dose-dependent killing kinetics. The compound maintains consistent anti-MRSA activity across diverse antibiotic-resistant S. aureus isolates.

Against Mycobacterium tuberculosis, 2-thiopyridine derivatives demonstrate unique activity against both actively growing and dormant bacterial populations. The compound 11026115 shows particularly promising results with MIC values ranging from 0.25-4.0 μg/mL against various mycobacterial strains. Importantly, these compounds retain activity against dormant M. tuberculosis cells obtained under hypoxia, nutrient starvation, and potassium limitation conditions, addressing a critical therapeutic gap in tuberculosis treatment.

The efficacy against colistin-resistant Acinetobacter baumannii and Escherichia coli represents a significant advancement in treating multidrug-resistant Gram-negative infections. Thiophene derivatives with 4-chlorophenyl substituents show MIC50 values of 16-32 mg/L against colistin-resistant strains, with bactericidal effects observed at 2-4 times the MIC. The mechanism involves membrane permeabilization and interaction with outer membrane proteins CarO1, Omp33, OmpW, and OmpC.

Fungal activity against Candida species demonstrates MIC values of 0.25-2 μg/mL, indicating potent antifungal properties. The broad-spectrum activity encompasses both yeasts and filamentous fungi, with particular effectiveness against Candida albicans and Aspergillus species.

The structure-activity relationships for antimicrobial activity reveal that the methylthio group provides optimal balance between lipophilicity and reactivity. The sulfur atom can participate in redox reactions that disrupt bacterial membrane integrity and interfere with essential metabolic processes. The pyridine ring system facilitates cellular uptake through interaction with bacterial transport systems while maintaining stability against bacterial resistance mechanisms.

Comparative efficacy studies against established antibiotics demonstrate that several 2-(Methylthio)pyridine derivatives exceed the activity of standard antimicrobials. The compound with 4-fluorine substitution shows twice the antibacterial activity of gatifloxacin (MIC = 0.5 μg/mL vs 1.0 μg/mL). Against fungal pathogens, the activities are equivalent to fluconazole with MIC values of 8 μg/mL.

The resistance profile indicates that 2-(Methylthio)pyridine derivatives may overcome common resistance mechanisms through multiple modes of action. The compounds appear to target fatty acid biosynthesis, thioredoxin systems, and heat shock protein production, as evidenced by microarray analysis and biochemical studies. This multitarget approach reduces the likelihood of resistance development compared to single-target antimicrobials.

The therapeutic potential extends to biofilm inhibition, where compound 21d demonstrates significant concentration-dependent inhibition of biofilm formation. This property is particularly relevant for treating persistent infections associated with medical device contamination and chronic wounds.

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant